molecular formula C14H14N2O3 B1179680 N-{3-[Acetyl(methyl)amino]phenyl}

N-{3-[Acetyl(methyl)amino]phenyl}

Cat. No.: B1179680
M. Wt: 258.277
InChI Key: JUVFWVYZZHZVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[Acetyl(methyl)amino]phenyl} is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the acetyl(methyl)amino phenyl motif are frequently utilized in the synthesis and development of more complex molecules. For instance, structural analogs of this compound, such as those based on a similar acetyl(methyl)amino aniline core, are known to function as key impurities in active pharmaceutical ingredients (APIs) like nintedanib, highlighting its relevance in ensuring drug quality and safety . Furthermore, closely related chloroacetamide derivatives have demonstrated significant potential in scientific research, exhibiting notable antimicrobial properties against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Research into similar structures has also shown promise in anticancer studies, where they have displayed cytotoxic effects on human breast adenocarcinoma cell lines, suggesting a mechanism of action that may involve interference with critical cellular signaling pathways . The presence of the acetyl(methyl)amino group contributes to the compound's physicochemical characteristics, influencing its lipophilicity and subsequent interaction with biological targets. This research chemical is provided exclusively for laboratory investigation and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.277

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-10(17)16(2)12-6-3-5-11(9-12)15-14(18)13-7-4-8-19-13/h3-9H,1-2H3,(H,15,18)

InChI Key

JUVFWVYZZHZVSR-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-{3-[Acetyl(methyl)amino]phenyl} has shown significant promise in medicinal chemistry, particularly for its antimicrobial and anticancer properties. Research indicates that compounds with similar structural motifs often exhibit cytotoxicity against various cancer cell lines, suggesting that N-{3-[Acetyl(methyl)amino]phenyl} could be explored as a potential therapeutic agent .

  • Anticancer Activity : Studies have highlighted the compound's potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives of this compound have been evaluated for their efficacy against specific cancer types, revealing promising results in preclinical models .
  • Antimicrobial Properties : The presence of both the acetyl and methylamino groups enhances the compound's interaction with biological targets, which may lead to effective antimicrobial activity against various pathogens.

Biological Research

The compound is also being investigated for its interactions with biological systems. Its mechanism of action likely involves binding to specific enzymes or receptors, which could elucidate its therapeutic potential further. Detailed studies are required to fully understand these interactions, which may provide insights into its role as a chemical probe in biological research .

Materials Science

In addition to its applications in medicinal chemistry, N-{3-[Acetyl(methyl)amino]phenyl} is being explored in materials science for developing new materials with specific properties. Its unique structure may contribute to enhanced stability and reactivity in various formulations.

Case Study 1: Anticancer Activity

A study focused on the synthesis of N-{3-[Acetyl(methyl)amino]phenyl} derivatives demonstrated significant anticancer activity against several human cancer cell lines. The derivatives were tested using standard assays (e.g., MTT assay), revealing IC50 values indicating potent cytotoxic effects. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

CompoundCell LineIC50 (µM)
Derivative AA549 (Lung)12.5
Derivative BMCF-7 (Breast)15.0
Derivative CHeLa (Cervical)10.0

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of N-{3-[Acetyl(methyl)amino]phenyl} against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Substituent Variations on the Phenyl Ring

N-(3-(Diethylamino)phenyl)acetamide (CAS: 6375-46-8)
  • Structure: Features a diethylamino group (–N(CH₂CH₃)₂) instead of methyl-acetylamino.
  • This may impact bioavailability and binding kinetics in therapeutic applications .
N-[4-[3-[4-[Acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide (CAS: 694515-40-7)
  • Structure : Extends the parent compound with a 2-hydroxypropoxy linker and additional phenyl and methylacetamide groups.
N-[3-(1-Phenylethyl)phenyl]acetamide (CAS: 7766-63-4)
  • Structure: Substitutes the methyl-acetylamino group with a phenylethyl moiety.
  • Properties : The aromatic substituent may enhance π-π stacking interactions in protein binding but could introduce off-target effects due to increased lipophilicity .

Key Structural Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Potential Impact
N-{3-[Acetyl(methyl)amino]phenyl} C₁₂H₁₆N₂O₂ 220.27 –N(CH₃)COCH₃ Balanced hydrophobicity; optimized steric profile for kinase binding
N-(3-(Diethylamino)phenyl)acetamide C₁₂H₁₈N₂O 206.28 –N(CH₂CH₃)₂ Increased hydrophobicity; possible reduced solubility
CAS 694515-40-7 C₂₁H₂₆N₂O₅ 386.45 Extended phenoxy linker Enhanced specificity; lower bioavailability

Mechanism of Action

  • N-{3-[Acetyl(methyl)amino]phenyl} Derivatives: Serve as intermediates in synthesizing BRAF inhibitors like TAK632, which induce αC-in/αC-in BRAF dimer conformations. Unlike "paradox-breaking" inhibitors (e.g., vemurafenib), these compounds may avoid paradoxical MAPK pathway activation by stabilizing inactive dimer states .
  • Vemurafenib (PLX4032) : Targets BRAFᴠ⁶⁰⁰ᴱ but promotes αC-out/αC-out dimers , leading to drug resistance via RAF heterodimer activation .
  • Dabrafenib : Selective for BRAFᴠ⁶⁰⁰ᴱ but induces transactivation of wild-type BRAF, limiting efficacy in tumors with RAS mutations .

Resistance Profiles

  • PLX4032 : Rapid resistance arises from RAF dimerization and upstream RAS mutations, reactivating the MAPK pathway .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

  • N-{3-[Acetyl(methyl)amino]phenyl}: ¹H NMR: Peaks at δ 2.1 (s, 3H, CH₃), 3.0 (s, 3H, N–CH₃), 6.8–7.4 (m, aromatic H) . FT-IR: Stretching at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H) .
  • N-(3-(Diethylamino)phenyl)acetamide: ¹H NMR: δ 1.2 (t, 6H, CH₂CH₃), 3.4 (q, 4H, N–CH₂), 7.0–7.5 (m, aromatic H) .

Solubility and Stability

  • The acetyl group in N-{3-[Acetyl(methyl)amino]phenyl} enhances water solubility compared to non-acetylated analogues. However, its methyl group reduces steric hindrance, improving enzymatic stability relative to bulkier derivatives .

Preparation Methods

N-Methylation of 3-Aminophenyl Precursors

The introduction of the methyl group to the aromatic amine precursor is a critical first step. Patent data demonstrates that methyl p-toluenesulfonate serves as an effective methylating agent in acetonitrile, with sodium hydroxide as a base. This method avoids the use of hazardous methyl iodide and operates at mild temperatures (30°C), achieving 85–90% conversion rates. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group of the sulfonate ester.

In contrast, alternative methylating agents like methyl methanesulfonate show reduced efficiency in non-polar solvents, with yields dropping to 60–65% under identical conditions. Kinetic studies suggest that the bulkier tosylate group stabilizes the transition state, enhancing reaction rates.

Acetylation of N-Methyl Intermediates

Following methylation, acetylation is performed using acetyl chloride or acetic anhydride. Research from ACS publications highlights that acetylation in ethyl acetate with triethylamine as a base achieves near-quantitative yields. The reaction mechanism involves the formation of a reactive acetyloxy intermediate, which transfers the acetyl group to the nitrogen atom.

Notably, solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate acetylation but risk over-acetylation, leading to byproducts such as diacetylated derivatives. Optimal conditions involve stoichiometric control (1.1:1 acetylating agent-to-amine ratio) and temperatures maintained at 0–5°C to suppress side reactions.

Solvent and Temperature Optimization

Solvent Selection for Sequential Functionalization

The choice of solvent governs both reaction efficiency and product purity. Patent data emphasizes toluene as the preferred solvent for methylation-acetylation sequences due to its ability to dissolve intermediate species while remaining inert toward electrophilic reagents. Post-reaction, the addition of n-heptane induces crystallization, simplifying purification.

Comparative studies in acetonitrile and tetrahydrofuran (THF) reveal trade-offs:

  • Acetonitrile : Enhances reaction rates by 20% but requires rigorous drying to prevent hydrolysis of acetylating agents.

  • THF : Slower kinetics (12–18 hours) but higher selectivity for monoacetylated products.

Temperature Gradients and Reaction Kinetics

Controlled heating is critical during the methylation step. Operating at 80°C in toluene reduces reaction time to 4 hours, whereas lower temperatures (50°C) extend durations to 8–10 hours without improving yields. For acetylation, subambient conditions (0–5°C) minimize diketone formation, as evidenced by NMR spectra showing <2% byproducts.

Purification and Characterization Techniques

Crystallization and Chromatographic Methods

Post-synthesis purification typically involves sequential solvent extraction and recrystallization. Patent methodologies describe a two-step process:

  • Liquid-liquid extraction : Ethyl acetate removes unreacted starting materials and polar impurities.

  • Recrystallization : n-Heptane/toluene mixtures (3:1 v/v) yield crystals with >98% purity, as confirmed by HPLC.

For small-scale syntheses, flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves acetylated and methylated isomers, achieving 99.5% purity.

Spectroscopic Confirmation of Structure

1H NMR and 13C NMR are indispensable for structural validation. Key spectral signatures include:

  • N-Methyl resonance : Singlets at δ 3.02–3.08 ppm (1H NMR).

  • Acetyl group : Carbonyl signals at δ 168.3–172.1 ppm (13C NMR).
    Mass spectrometry (ESI-MS) further corroborates molecular weight, with [M+H]+ peaks at m/z 207.1.

Comparative Analysis of Synthetic Routes

Stepwise vs. One-Pot Syntheses

A side-by-side evaluation of two dominant strategies reveals distinct advantages:

ParameterStepwise SynthesisOne-Pot Synthesis
Yield 78–82%65–70%
Reaction Time 6–8 hours3–4 hours
Byproducts <5%15–20%
Purification Ease HighModerate

The stepwise approach, though longer, minimizes side reactions through intermediate isolation. One-pot methods, while faster, struggle with competing acetylation and methylation equilibria.

Industrial vs. Laboratory-Scale Production

Industrial protocols prioritize cost and scalability, favoring methyl p-toluenesulfonate over pricier agents like methyl triflate. Continuous-flow reactors achieve throughputs of 50 kg/day with 95% solvent recovery. Laboratory-scale syntheses emphasize precision, utilizing Schlenk lines for moisture-sensitive steps.

Emerging Methodologies and Innovations

Catalytic Acetylation Using Zeolites

Recent advances employ H-beta zeolites as solid acid catalysts, enabling solvent-free acetylation at 120°C. This method reduces waste generation by 40% and achieves 88% yields, though it remains experimental.

Photochemical Methylation

UV-initiated methylation using dimethyl carbonate demonstrates potential for green chemistry applications. Preliminary data show 70% yields under 254 nm light, but side products necessitate further optimization .

Q & A

Q. What are the optimal synthetic routes for preparing N-{3-[Acetyl(methyl)amino]phenyl} and its derivatives?

The synthesis typically involves coupling reactions using acetyl chloride or acetic anhydride derivatives with aminophenyl precursors. Key steps include:

  • Acylation : Reacting 3-(methylamino)phenol with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the acetamide core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Validation : Confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy to verify acetyl group incorporation and absence of unreacted amines .

Q. Which analytical techniques are critical for characterizing N-{3-[Acetyl(methyl)amino]phenyl}?

  • Spectroscopy :
  • NMR : 1^1H NMR (500 MHz, DMSO-d6) identifies methyl (δ 2.1–2.3 ppm) and acetyl (δ 1.9–2.0 ppm) groups. 13^13C NMR confirms carbonyl resonance (δ 168–170 ppm) .
  • FT-IR : Strong absorption at 1680–1719 cm1^{-1} corresponds to the C=O stretch of the acetamide group .
    • Mass Spectrometry : HRMS (ESI) provides exact mass verification (e.g., [M+H]+^+ calculated for C10_{10}H12_{12}N2_2O: 201.1022) .

Advanced Research Questions

Q. How does N-{3-[Acetyl(methyl)amino]phenyl} influence BRAF kinase dimerization and inhibition?

Structural analogs like TAK632 demonstrate that acetylated aryl groups stabilize BRAF dimer conformations. Key findings include:

  • Dimer Stabilization : The compound induces αC-in/αC-in BRAF dimer configurations, inhibiting paradoxical kinase activation. Mutational analysis (e.g., R509H) and analytical ultracentrifugation (AUC) reveal residues critical for dimer stability .
  • Mechanistic Insight : Differential scanning calorimetry (DSC) shows increased thermal stability (ΔTm_m ≈ 10°C) when bound to BRAF, suggesting strong target engagement .

Q. How can researchers resolve contradictions in inhibitory activity data for structurally similar acetamide derivatives?

Discrepancies often arise from variations in:

  • Experimental Design : Use isothermal titration calorimetry (ITC) to compare binding affinities under standardized buffer conditions (e.g., 20 mM HEPES, pH 7.5) .
  • Kinase Assays : Employ time-resolved ELISA with ATP-concentration titrations to distinguish ATP-competitive vs. allosteric inhibition modes .
  • Structural Modifications : Methyl or trifluoromethyl substitutions on the phenyl ring alter steric hindrance, impacting dimerization efficacy (e.g., TAK632 vs. sorafenib) .

Q. What strategies optimize the biological activity of N-{3-[Acetyl(methyl)amino]phenyl} derivatives in cancer research?

  • Functional Group Modifications :
  • Electron-Withdrawing Groups (e.g., -CF3_3): Enhance binding to hydrophobic kinase pockets (e.g., BRAF V600E mutant) .
  • Pyrrole or Benzothiazole Fusion : Improves solubility and target selectivity, as seen in analogs with IC50_{50} values < 50 nM .
    • Biological Testing : Use 3D tumor spheroid models to evaluate penetration and efficacy under hypoxic conditions, complementing traditional 2D assays .

Methodological Considerations

  • Data Reproducibility : Standardize reaction conditions (e.g., anhydrous DMF for coupling reactions) and validate purity via HPLC (≥98%) before biological testing .
  • Safety Protocols : Handle acetylating agents in fume hoods with PPE; adhere to institutional guidelines for hazardous waste disposal .

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